molecular formula C12H10BrN B13010308 2-Bromo-3-methyl-5-phenylpyridine

2-Bromo-3-methyl-5-phenylpyridine

Cat. No.: B13010308
M. Wt: 248.12 g/mol
InChI Key: IXBIXOYBKRABKO-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-phenylpyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position, a methyl group at the third position, and a phenyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-methyl-5-phenylpyridine typically involves the bromination of 3-methyl-5-phenylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer and more environmentally friendly reagents and solvents is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-methyl-5-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-methyl-5-phenylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-phenylpyridine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine atom and the phenyl group can interact with molecular targets through halogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Bromo-5-phenylpyridine
  • 3-Methyl-2-phenylpyridine
  • 2-Bromo-4-methylpyridine

Comparison: 2-Bromo-3-methyl-5-phenylpyridine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and binding properties. For example, the presence of the methyl group at the third position and the phenyl group at the fifth position can enhance its stability and provide steric hindrance, affecting its interaction with other molecules .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in organic synthesis and a promising candidate for further research in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C12H10BrN

Molecular Weight

248.12 g/mol

IUPAC Name

2-bromo-3-methyl-5-phenylpyridine

InChI

InChI=1S/C12H10BrN/c1-9-7-11(8-14-12(9)13)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

IXBIXOYBKRABKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1Br)C2=CC=CC=C2

Origin of Product

United States

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